

MPC-0767: A Technical Guide to a Novel Hsp90 Inhibitor Prodrug

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Compound of Interest				
Compound Name:	MPC-0767			
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For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-0767 is a promising L-alanine ester prodrug of the potent Hsp90 inhibitor, MPC-3100. Developed to overcome the formulation challenges associated with the poor aqueous solubility of its parent compound, MPC-0767 offers enhanced solubility and favorable pharmacokinetic properties, making it a compelling candidate for clinical development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to MPC-0767 and its active metabolite, MPC-3100. Detailed experimental protocols for seminal studies are also presented to facilitate further research and development.

Chemical Structure and Properties

MPC-0767 is chemically designated as the L-alanine ester mesylate of MPC-3100. Its development was driven by the need to improve the aqueous solubility of MPC-3100, a potent purine-based synthetic inhibitor of Heat shock protein 90 (Hsp90).[1][2]

Chemical Structure of MPC-0767:

(A 2D chemical structure of **MPC-0767** would be depicted here. Based on the available information, the structure is complex and would be best represented by a chemical drawing program.)



Physicochemical Properties:

A summary of the key physicochemical properties of **MPC-0767** and its active form, MPC-3100, is presented in Table 1.

Property	MPC-0767	MPC-3100	Reference
Molecular Formula	C26H36BrN7O9S2	C23H28BrN7O5S	[1][2]
Molecular Weight	734.64 g/mol	626.55 g/mol	[1][2]
CAS Number	1310540-32-9	Not specified	[1][2]
Appearance	Solid	Solid	[1]
Aqueous Solubility	> 375 μg/mL (>50-fold improvement)	7.5 µg/mL (in simulated intestinal fluid, pH 6.8)	[1]
Melting Point	Not specified	Not specified	
рКа	Not specified	Not specified	

Table 1: Physicochemical Properties of MPC-0767 and MPC-3100.

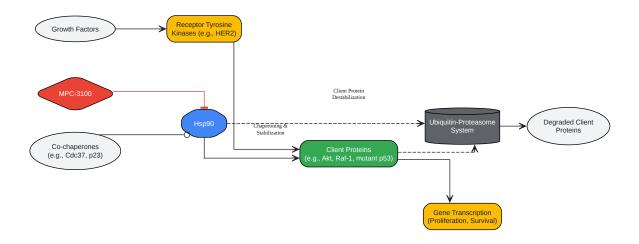
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery

MPC-0767 is a prodrug that is rapidly converted in vivo to its active form, MPC-3100. MPC-3100 exerts its anti-cancer effects by inhibiting the function of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[3]

Hsp90 inhibition by MPC-3100 leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. Key client proteins of Hsp90 include receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., mutant p53).[4][5]



The inhibition of Hsp90 by MPC-3100 has been shown to cause a time- and concentration-dependent decrease in the levels of Hsp90 client proteins in various cancer cell lines, including HCT 116 (colon), NCI-N87 (gastric), and DU 145 (prostate).[6]



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Figure 1: Mechanism of action of MPC-3100 on the Hsp90 signaling pathway.

Preclinical Efficacy In Vivo Antitumor Activity

The antitumor efficacy of **MPC-0767** has been demonstrated in a human gastric carcinoma NCI-N87 xenograft model. Oral administration of **MPC-0767** resulted in significant tumor regression, comparable to its active counterpart, MPC-3100, but with the advantage of improved formulation.[6]



Compound	Dose	Tumor Regression	Reference
MPC-0767	200 mg/kg	67%	[6]
MPC-3100	200 mg/kg	46%	[6]

Table 2: Antitumor Activity in NCI-N87 Xenograft Model.

In Vitro Anti-proliferative Activity

MPC-3100 has shown broad-spectrum anti-proliferative activity against various human cancer cell lines.

Cell Line	Cancer Type	IC50 of MPC-3100	Reference
HCT-116	Colon Carcinoma	540 nM	[4]
NCI-N87	Gastric Carcinoma	Potent activity reported	[4]
DU-145	Prostate Carcinoma	Potent activity reported	[4]

Table 3: In Vitro Anti-proliferative Activity of MPC-3100.

Experimental Protocols NCI-N87 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of orally administered MPC-0767.

Methodology:

- Cell Culture: NCI-N87 human gastric carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
- Animal Model: Female athymic nude mice (6-8 weeks old) are used.

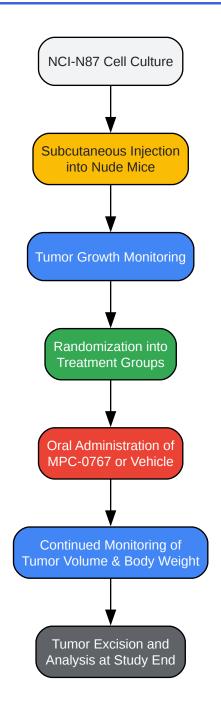






- Tumor Implantation: NCI-N87 cells (approximately 5 x 10⁶ cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers.
- Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. **MPC-0767** is administered orally at the specified dose (e.g., 200 mg/kg) daily for a defined period. The vehicle used for formulation is also administered to the control group.
- Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor regression is calculated as the percentage change in tumor volume from the start to the end of treatment.





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Figure 2: Workflow for the NCI-N87 xenograft efficacy study.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MPC-3100 on cancer cell lines.

Methodology:



- Cell Seeding: Cancer cells (e.g., HCT-116, NCI-N87, DU-145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of MPC-3100 for a specified period (e.g., 72 hours). A vehicle control is also included.
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis

A convergent and scalable, chromatography-free synthesis for MPC-0767 mesylate has been developed to support its clinical evaluation. The process involves the synthesis of the active compound MPC-3100, followed by the esterification with L-alanine and subsequent salt formation.[1]

Conclusion

MPC-0767 represents a significant advancement in the development of Hsp90 inhibitors. As a prodrug of MPC-3100, it successfully addresses the challenge of poor aqueous solubility, a common hurdle in drug development. Its favorable pharmacokinetic profile and potent in vivo antitumor activity make it a strong candidate for further clinical investigation in a variety of cancers that are dependent on the Hsp90 chaperone machinery for their growth and survival. The detailed methodologies provided in this guide are intended to support and stimulate further research into this promising therapeutic agent.



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